6-amino-N-tert-butylpyridine-3-sulfonamide
Description
6-Amino-N-tert-butylpyridine-3-sulfonamide (CAS: 890093-88-6) is a pyridine derivative featuring a sulfonamide group at position 3 and an amino group at position 6 of the pyridine ring. The sulfonamide nitrogen is substituted with a tert-butyl group, contributing to its steric bulk and hydrophobic character. It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthetic route and high purity (≥95%) .
Properties
IUPAC Name |
6-amino-N-tert-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHKHFOADQBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222911 | |
| Record name | 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-88-6 | |
| Record name | 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890093-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-N-tert-butylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 6-amino-N-tert-butylpyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfonamide as the starting material.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
6-amino-N-tert-butylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
6-amino-N-tert-butylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-amino-N-tert-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Amino-N-isopropylpyridine-3-sulfonamide (CAS: 890093-85-3)
- Substituents : Replaces the tert-butyl group with an isopropyl moiety on the sulfonamide nitrogen.
- Synthetic Accessibility: The smaller alkyl group may simplify synthesis, as tert-butyl derivatives often require specialized protecting groups or harsher conditions .
- Applications : Used in intermediate steps for drug candidates requiring moderate steric bulk .
4-Amino-N-pyridin-2-ylbenzenesulphonamide (CAS: 144-83-2)
- Core Structure : Features a benzene ring instead of pyridine, with a sulfonamide group linking to a pyridin-2-yl substituent.
- Key Differences :
Heterocyclic Derivatives with Varied Functional Groups
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide ()
- Substituents : Combines a silyl-protected hydroxymethyl group, chloro substituent, and pivalamide.
- Key Differences :
2-Chloro-9-isopropyl-9H-purine (CAS: 890093-94-4)
- Core Structure : Purine scaffold with chloro and isopropyl groups.
- Key Differences :
Table 1. Key Properties of Selected Compounds
*Molecular weights are approximate and based on structural formulas.
Biological Activity
6-amino-N-tert-butylpyridine-3-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyridine ring, an amino group, and a tert-butyl substituent. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₅N₃O₂S
- Molecular Weight : 229.3 g/mol
- Structure : The compound features a pyridine ring with an amino group at position 6 and a tert-butyl group at position N, along with a sulfonamide functional group.
Biological Activities
Research indicates that 6-amino-N-tert-butylpyridine-3-sulfonamide exhibits several biological activities:
- Antimicrobial Activity :
-
Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties, potentially through modulation of specific signaling pathways involved in tumor growth and proliferation. This is particularly relevant in the context of PI3Kγ inhibitors, where similar compounds have been explored for their therapeutic effects against cancer .
-
Enzyme Inhibition :
- The structural characteristics of 6-amino-N-tert-butylpyridine-3-sulfonamide allow it to interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its potential use as a therapeutic agent in diseases involving dysregulated enzyme activity.
Structure-Activity Relationship (SAR)
The biological activity of 6-amino-N-tert-butylpyridine-3-sulfonamide can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-amino-N-methylpyridine-3-sulfonamide | Methyl group instead of tert-butyl | Different reactivity due to smaller steric hindrance |
| 6-amino-N-ethylpyridine-3-sulfonamide | Ethyl group substitution | Affects solubility and biological interactions |
| 5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | Contains a fluoro-substituted triazole | Potentially enhanced biological activity due to fluorine |
Case Studies
Several studies have provided insights into the biological efficacy of sulfonamides similar to 6-amino-N-tert-butylpyridine-3-sulfonamide:
- Antimicrobial Studies :
- Cytotoxicity Assessments :
The proposed mechanism of action for 6-amino-N-tert-butylpyridine-3-sulfonamide involves:
- Binding to Enzymes : The amino and sulfonamide groups facilitate binding to specific enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling (e.g., PI3Kγ), the compound may alter cellular responses related to growth and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
